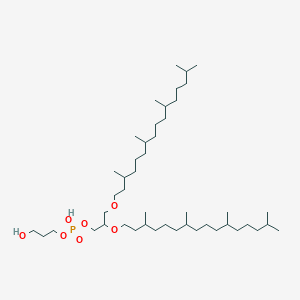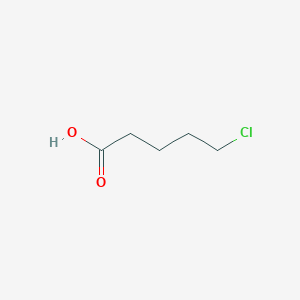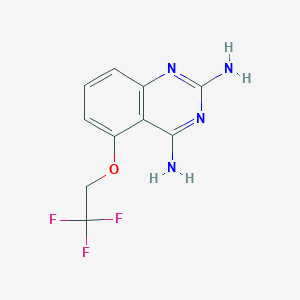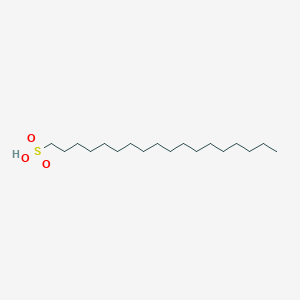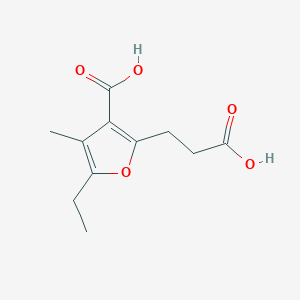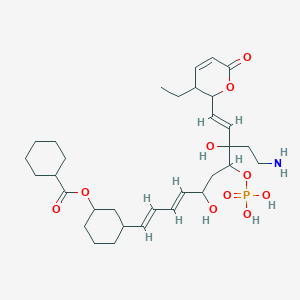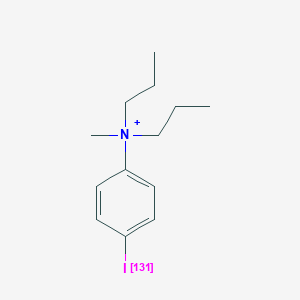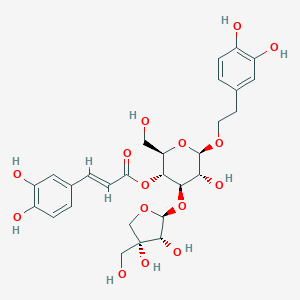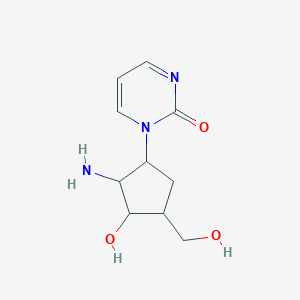
6-Chloro-9-(1-phenylethyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(1-phenylethyl)purine is a chemical compound that belongs to the purine family. It is a synthetic analog of caffeine and has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(1-phenylethyl)purine is not fully understood. However, it is believed to act on various targets in the body, including adenosine receptors and phosphodiesterases. This compound has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and monoamine oxidase.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the level of cyclic AMP in cells, which can lead to the activation of various signaling pathways. This compound has also been shown to have a protective effect on neurons and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Chloro-9-(1-phenylethyl)purine in lab experiments is its ability to selectively target specific enzymes and receptors. This compound has also been shown to have low toxicity, making it a safe choice for researchers. However, one of the limitations of using this compound is its high cost, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-Chloro-9-(1-phenylethyl)purine. One potential area of research is the development of new drugs based on this compound. Another area of research is the study of the potential use of this compound in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 6-Chloro-9-(1-phenylethyl)purine can be achieved through several methods. One of the most common methods involves the reaction of 6-chloropurine with 1-phenylethylamine in the presence of a catalyst. The resulting product is then purified through various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
6-Chloro-9-(1-phenylethyl)purine has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-chloro-9-(1-phenylethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDZVGPYVRMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296180 |
Source


|
| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112089-30-2 |
Source


|
| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

